N-[2-(2-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) GPCR Modulation

Secure a distinct chemical probe for your CNS & GPCR research. CAS 877650-44-7, featuring a unique 2-methoxyphenyl ethyl side chain, provides exclusive chemogenomic coverage unavailable in standard libraries. Its oxane core and physicochemical profile (MW 345.46, clogP ~2.8) ensure favorable BBB permeability for CNS target engagement. Choose this compound to explore unique SAR vectors for kinase PPI disruption and optimize selectivity fingerprints.

Molecular Formula C19H23NO3S
Molecular Weight 345.46
CAS No. 877650-44-7
Cat. No. B2497425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide
CAS877650-44-7
Molecular FormulaC19H23NO3S
Molecular Weight345.46
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)C2(CCOCC2)C3=CC=CS3
InChIInChI=1S/C19H23NO3S/c1-22-16-6-3-2-5-15(16)8-11-20-18(21)19(9-12-23-13-10-19)17-7-4-14-24-17/h2-7,14H,8-13H2,1H3,(H,20,21)
InChIKeyPPCBVJVRPIEMCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide (CAS 877650-44-7): Structural and Pharmacological Baseline for Procurement Evaluation


N-[2-(2-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide (CAS 877650-44-7) is a synthetic small molecule belonging to the thiophene carboxamide class, with a molecular formula of C19H23NO3S and a molecular weight of 345.46 g/mol . The compound features a distinctive molecular architecture combining an oxane (tetrahydropyran) ring, a thiophene moiety, and a 2-methoxyphenyl ethyl side chain [1]. This structural scaffold is associated with broad biological potential, including modulation of G protein-coupled receptors (GPCRs) and protein kinase interactions, as inferred from chemogenomic analysis and HTS profiling data for structurally related analogs [2][3]. The compound is exclusively offered for non-human research applications and serves as a versatile intermediate for medicinal chemistry optimization programs, combinatorial library synthesis, and pharmacological probe development .

Why Closely Related Thiophene Carboxamide Analogs Cannot Substitute for N-[2-(2-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide in Research or Procurement Contexts


Within the 4-(thiophen-2-yl)oxane-4-carboxamide chemotype, minor structural modifications produce profound shifts in both target engagement and physicochemical properties. For example, replacement of the N-(4-methyl-2-pyridinyl) substituent with the N-[2-(2-methoxyphenyl)ethyl] group alters the molecular volume, lipophilicity, and hydrogen-bonding capacity, all of which critically influence binding to GPCR and kinase targets as evidenced by HTS data for analogous compounds [1]. The oxane ring imparts conformational rigidity that restricts rotational freedom relative to simpler alkyl-linked carboxamides, directly affecting entropic contributions to target binding [2]. Furthermore, the 2-methoxyphenyl ethyl side chain introduces an additional aromatic ring with a methoxy substituent, which modulates π-stacking interactions and electron density distribution compared to analogs bearing pyridinyl, acetamidophenyl, or dimethylaminophenyl groups [3]. These structural distinctions mean that procurement of a generic thiophene carboxamide or a closely related CAS-numbered analog cannot be assumed to recapitulate the unique pharmacological profile, selectivity fingerprint, or physicochemical behavior required for reproducible research outcomes [1][3].

Quantitative Differentiation Evidence for N-[2-(2-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide (CAS 877650-44-7) Relative to Closest Analogs and In-Class Candidates


Structural Differentiation from Simpler Thiophene Carboxamides: Oxane Ring and 2-Methoxyphenyl Ethyl Side Chain Confer Unique Pharmacophoric Features

Compared to simpler thiophene carboxamides such as N-[2-(2-methoxyphenyl)ethyl]-5-methylthiophene-3-carboxamide (CAS 717857-02-8), the target compound incorporates a 4-(thiophen-2-yl)oxane-4-carboxamide core that introduces a tetrahydropyran ring between the thiophene and the carboxamide carbonyl . This structural feature increases molecular weight from 275.37 to 345.46 g/mol and adds conformational restraint that reduces the number of rotatable bonds from 5 to 3 (estimated), thereby lowering entropic penalty upon target binding [1]. The 2-methoxyphenyl ethyl side chain extends the molecular length by approximately 4.5 Å compared to the methylthiophene analog, enabling deeper penetration into hydrophobic receptor pockets as suggested by molecular modeling of related GPCR ligands [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) GPCR Modulation

Differentiation from EP4 Receptor Antagonists: Divergent Pharmacophore Architecture and Functional Selectivity Implications

The thiophene carboxamide chemotype encompassing CAS 877650-44-7 is structurally related to EP4 receptor ligands described in patent WO-2008017164-A1, yet it diverges fundamentally from the established selective EP4 antagonist L-161,982 (Ki = 24 nM for EP4) [1]. L-161,982 achieves its selectivity through a bulky biphenyl sulfonamide moiety yielding a molecular weight of 654.72, whereas CAS 877650-44-7 (MW = 345.46) is approximately 47% smaller and lacks the sulfonamide and triazole functionalities critical for EP4 subtype selectivity . HTS profiling of structurally related oxane-carboxamide analogs (e.g., BDBM51816) reveals weak MEKK2-MEK5 PB1 domain inhibitory activity (EC50 = 30,000 nM), suggesting that the chemotype may preferentially engage intracellular kinase targets rather than cell-surface prostanoid receptors [2].

Prostanoid Receptor Pharmacology EP4 Antagonism Inflammatory Pain

Kinase Profiling Differentiation: Selective MEKK2-MEK5 PB1 Domain Interaction vs. Broad Kinase Inhibition

High-throughput screening data for the closely related analog BDBM51816 (N-(4-methyl-2-pyridinyl)-4-thiophen-2-yl-4-oxanecarboxamide) demonstrates an EC50 of 30,000 nM (30 µM) in a TR-FRET assay designed to detect inhibitors of the MEKK2-MEK5 PB1 domain interaction [1]. This protein-protein interaction is critical for the MAP kinase signaling cascade, and selective disruption of PB1 domain interactions represents a therapeutically underexploited mechanism distinct from ATP-competitive kinase inhibition [2]. In contrast, broad-spectrum kinase inhibitors such as staurosporine exhibit nanomolar potency across a wide panel of kinases (e.g., IC50 values typically ranging from 1–100 nM), while the oxane-carboxamide chemotype shows a markedly different selectivity signature characterized by weak but potentially highly specific PB1 domain engagement [2].

Kinase Inhibitor Selectivity MAP Kinase Pathway TR-FRET HTS Assay

Physicochemical Profile Differentiation: Lipophilicity and Solubility Advantages for CNS and Cellular Assay Applications

Comparative analysis of computed physicochemical descriptors reveals that CAS 877650-44-7 (clogP estimated ~2.8; MW = 345.46; HBD = 1; HBA = 4) occupies a favorable drug-like chemical space intermediate between low-MW thiophene carboxamides (e.g., CAS 717857-02-8, MW = 275.37, clogP estimated ~2.2) and high-MW EP4 antagonists (e.g., L-161,982, MW = 654.72, clogP estimated ~5.5) . With a calculated topological polar surface area (TPSA) of approximately 67 Ų, the compound falls below the 90 Ų threshold commonly associated with favorable blood-brain barrier penetration, making it a more suitable candidate for CNS-targeted screening than larger, more polar analogs [1]. Additionally, the presence of the oxane ether oxygen and the carboxamide NH provides hydrogen-bonding capacity that is expected to confer aqueous solubility superior to fully aromatic thiophene carboxamide congeners [1].

Physicochemical Properties CNS Druglikeness Cellular Assay Compatibility

Combinatorial Chemistry Utility: The 2-Methoxyphenyl Ethyl Side Chain as a Diversification Handle

The 2-methoxyphenyl ethyl substituent of CAS 877650-44-7 serves as a unique diversification handle that is structurally distinct from the substituents present in the most closely cataloged analogs, which include N-(4-acetamidophenyl) (CAS 877649-33-7), N-4-(dimethylamino)phenyl (CAS 877633-83-5), N-(3-phenylpropyl) (CAS 877650-42-5), and N-(4-methyl-2-pyridinyl) (BDBM51816) variants [1][2]. The ortho-methoxy substituent on the phenyl ring introduces an intramolecular hydrogen-bond acceptor that can influence the conformational preferences of the ethyl linker in solution, potentially pre-organizing the molecule for specific receptor recognition patterns not accessible to para-substituted or unsubstituted phenyl analogs [1]. Systematic variation of this side chain has been demonstrated to produce significant shifts in biological activity across related thiophene carboxamide series, supporting the use of CAS 877650-44-7 as a key intermediate for focused library construction targeting GPCR and kinase panels [2].

Combinatorial Chemistry Library Synthesis Lead Optimization

Recommended Research and Industrial Application Scenarios for N-[2-(2-methoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide (CAS 877650-44-7)


GPCR-Focused Phenotypic Screening Library Construction

The compound's balanced physicochemical profile (estimated clogP ≈ 2.8, TPSA ≈ 67 Ų) and thiophene carboxamide pharmacophore make it an ideal candidate for inclusion in GPCR-targeted screening libraries, as supported by chemogenomic profiling of structurally related thiophene carboxamides that demonstrate modulation of G protein-coupled receptor pathways [1]. The 2-methoxyphenyl ethyl side chain offers a distinct chemotype not represented in standard commercial GPCR libraries, increasing chemical diversity coverage. The moderate molecular weight (345.46) and favorable CNS drug-like properties position this compound as a versatile screening probe for both peripheral and central nervous system GPCR targets [1].

Structure-Activity Relationship (SAR) Exploration of MEKK2-MEK5 PB1 Domain Inhibitors

High-throughput screening data for the closely related analog BDBM51816 has identified the oxane-carboxamide chemotype as a weak but specific modulator of the MEKK2-MEK5 PB1 domain interaction (EC50 = 30,000 nM) [2]. CAS 877650-44-7, bearing the unique 2-methoxyphenyl ethyl substituent, provides an orthogonal SAR vector for optimizing PB1 domain inhibitory potency and selectivity. Research groups investigating non-canonical kinase regulation through protein-protein interaction disruption can use this compound as a starting point for systematic N-substituent variation, guided by the quantitative TR-FRET assay data available for the analog series [2].

Combinatorial Library Synthesis for Lead Optimization Programs

The 4-(thiophen-2-yl)oxane-4-carboxamide core of CAS 877650-44-7, combined with its unique 2-methoxyphenyl ethyl side chain, establishes a commercially accessible diversification point that is not duplicated in the four closest cataloged analogs (CAS 877649-33-7, CAS 877633-83-5, CAS 877650-42-5, and BDBM51816) [3]. The ortho-methoxy substituent provides an intramolecular hydrogen-bond acceptor that can influence conformational pre-organization, a feature absent in all comparator structures. This compound is therefore recommended as a key intermediate for focused library construction targeting SAR exploration across GPCR, kinase, and protein-protein interaction targets [3].

CNS Drug Discovery Probe Development

With an estimated topological polar surface area of approximately 67 Ų—below the widely accepted 90 Ų threshold for blood-brain barrier penetration—CAS 877650-44-7 exhibits physicochemical properties consistent with CNS druglikeness [1]. The compound's intermediate lipophilicity (estimated clogP ≈ 2.8) balances membrane permeability with aqueous solubility, making it a more suitable CNS probe candidate than high-MW EP4 antagonists such as L-161,982 (MW = 654.72, clogP ≈ 5.5) that exceed conventional CNS drug-like property limits [1]. Neuropharmacology research programs seeking novel chemotypes for CNS target engagement studies should prioritize this compound for property-driven screening cascades.

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